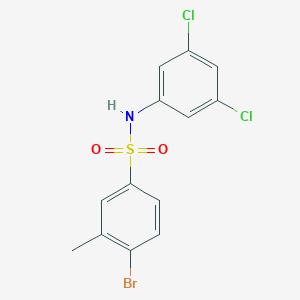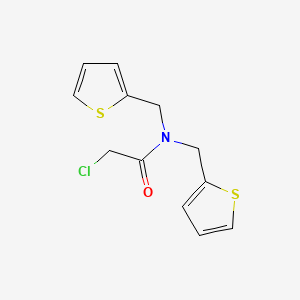![molecular formula C14H12BrN3 B7567548 6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)
6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The exact mechanism of action of 6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the activity of certain kinases involved in cancer cell proliferation. Additionally, it has been suggested that it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have demonstrated that 6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile possesses antitumor activity and inhibits the activity of certain kinases involved in cancer cell proliferation. Additionally, it has been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One potential advantage of using 6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile in lab experiments is its potential as a kinase inhibitor. Its ability to inhibit the activity of certain kinases involved in cancer cell proliferation makes it a promising candidate for further investigation. However, one limitation is the lack of understanding of its exact mechanism of action and its potential side effects.
Direcciones Futuras
There are several future directions for research on 6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile. One potential direction is further investigation of its mechanism of action and its potential side effects. Additionally, it may be worthwhile to investigate its potential as a kinase inhibitor for the treatment of cancer. Further studies may also investigate its potential for use in combination with other chemotherapeutic agents. Overall, the potential applications of 6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile in the field of medicinal chemistry make it a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of 6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile has been achieved using various methods. One of the most common methods is the reaction between 4-bromobenzylamine and 3-cyano-4-methylpyridine in the presence of a base like potassium carbonate. This reaction leads to the formation of the desired compound in good yields. Other methods include the reaction between 4-bromobenzyl chloride and 3-cyano-4-methylpyridine in the presence of a base like triethylamine or the reaction between 4-bromobenzylamine and 3-cyano-4-chloropyridine.
Aplicaciones Científicas De Investigación
6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile has been investigated for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, it has been investigated for its potential use as a kinase inhibitor, with studies demonstrating its ability to inhibit the activity of certain kinases involved in cancer cell proliferation.
Propiedades
IUPAC Name |
6-[(4-bromophenyl)methyl-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-18(10-11-2-5-13(15)6-3-11)14-7-4-12(8-16)9-17-14/h2-7,9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBPWIPREBYJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)



